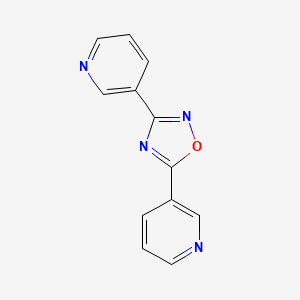![molecular formula C14H21NO2 B13981348 Ethyl [4-(diethylamino)phenyl]acetate CAS No. 64501-34-4](/img/structure/B13981348.png)
Ethyl [4-(diethylamino)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [4-(diethylamino)phenyl]acetate is an organic compound with the molecular formula C14H21NO2. It is an ester derived from the reaction of ethyl acetate and 4-(diethylamino)phenylacetic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [4-(diethylamino)phenyl]acetate can be synthesized through a variety of methods. One common approach involves the esterification of 4-(diethylamino)phenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(diethylamino)phenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-(diethylamino)phenylacetic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or other nucleophiles in the presence of a catalyst.
Major Products
Hydrolysis: 4-(diethylamino)phenylacetic acid and ethanol.
Reduction: 4-(diethylamino)phenylethanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Ethyl [4-(diethylamino)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl [4-(diethylamino)phenyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Ethyl [4-(diethylamino)phenyl]acetate can be compared to other esters and amines:
Ethyl acetate: A simpler ester with a wide range of applications as a solvent.
4-(Diethylamino)phenylacetic acid: The parent acid of the ester, used in similar applications.
Diethylaminoethyl esters: A class of compounds with similar structural features and applications.
This compound is unique due to the presence of both the ester and diethylamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64501-34-4 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 2-[4-(diethylamino)phenyl]acetate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)13-9-7-12(8-10-13)11-14(16)17-6-3/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
GXBVMDGSFSQPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)


![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)



